molecular formula C16H18N2O2 B443780 4-(PROPAN-2-YLOXY)-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE

4-(PROPAN-2-YLOXY)-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE

Cat. No.: B443780
M. Wt: 270.33g/mol
InChI Key: LCANFVFONBDZDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(PROPAN-2-YLOXY)-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE: is an organic compound with the molecular formula C16H18N2O2 It is characterized by the presence of an isopropoxy group attached to the benzene ring and a pyridinylmethyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(PROPAN-2-YLOXY)-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with 4-hydroxybenzamide and 3-pyridinemethanol.

    Formation of Isopropoxy Group: The hydroxyl group of 4-hydroxybenzamide is converted to an isopropoxy group using isopropyl bromide in the presence of a base such as potassium carbonate.

    Amide Formation: The resulting 4-isopropoxybenzamide is then reacted with 3-pyridinemethanol in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(PROPAN-2-YLOXY)-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The isopropoxy group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The pyridinylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of 4-isopropoxybenzaldehyde or 4-isopropoxybenzoic acid.

    Reduction: Formation of 4-isopropoxy-N-(3-pyridinylmethyl)benzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 4-(PROPAN-2-YLOXY)-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its ability to bind to specific receptors makes it valuable in drug discovery and development.

Medicine: Potential applications in medicine include its use as a pharmacophore in the design of new therapeutic agents. Its structural features may contribute to the development of drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(PROPAN-2-YLOXY)-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropoxy and pyridinylmethyl groups play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-isopropoxy-N-(2-pyridinylmethyl)benzamide
  • 4-isopropoxy-N-(4-pyridinylmethyl)benzamide
  • 4-methoxy-N-(3-pyridinylmethyl)benzamide

Comparison: Compared to its analogs, 4-(PROPAN-2-YLOXY)-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE exhibits unique properties due to the position of the pyridinylmethyl group This positional difference can influence its binding affinity, reactivity, and overall biological activity

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33g/mol

IUPAC Name

4-propan-2-yloxy-N-(pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C16H18N2O2/c1-12(2)20-15-7-5-14(6-8-15)16(19)18-11-13-4-3-9-17-10-13/h3-10,12H,11H2,1-2H3,(H,18,19)

InChI Key

LCANFVFONBDZDL-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2

Origin of Product

United States

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